

# Application of Tacrolimus-13C,d2 in Pharmacokinetic Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: Tacrolimus-13C,d2

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## Introduction

Tacrolimus is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection.[1][2][3] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus is essential to optimize efficacy and minimize toxicity.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of tacrolimus in biological matrices owing to its high specificity and sensitivity.

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification by LC-MS/MS, as it effectively compensates for matrix effects and variations in sample processing and instrument response. **Tacrolimus-13C,d2** is a commonly used SIL-IS for tacrolimus, providing a reliable means to achieve accurate pharmacokinetic data.

These application notes provide a comprehensive overview and detailed protocols for the use of **Tacrolimus-13C,d2** in pharmacokinetic studies of tacrolimus.

## Application Notes

The primary application of **Tacrolimus-13C,d2** is as an internal standard in the bioanalytical method for the quantitative determination of tacrolimus in biological samples, most commonly whole blood. This is critical for several types of pharmacokinetic studies:

- Bioavailability and Bioequivalence Studies: To compare different formulations of tacrolimus.
- Dose-escalation and Dose-ranging Studies: To establish the safety and pharmacokinetic profile of new tacrolimus formulations or co-administered drugs.
- Drug-drug Interaction Studies: To assess the impact of co-administered medications on tacrolimus pharmacokinetics.
- Pharmacokinetic Studies in Special Populations: Including pediatric, geriatric, and organ-impaired patients.
- Therapeutic Drug Monitoring (TDM): Routine monitoring of trough concentrations (C<sub>0</sub>) or estimation of the area under the concentration-time curve (AUC) to personalize dosing.

The structural similarity and identical physicochemical properties of **Tacrolimus-13C,d2** to the unlabeled tacrolimus ensure that it co-elutes chromatographically and experiences similar ionization and fragmentation in the mass spectrometer. This co-behavior allows for the accurate correction of any analytical variability.

## Quantitative Data Summary

The following tables summarize typical quantitative parameters for LC-MS/MS methods utilizing **Tacrolimus-13C,d2** as an internal standard for the quantification of tacrolimus in whole blood.

Table 1: Typical LC-MS/MS Method Parameters

Parameter	Typical Value	Reference
Lower Limit of Quantification (LLOQ)	0.5 - 1.0 ng/mL	
Upper Limit of Quantification (ULOQ)	50 - 100 ng/mL	
Linearity ( $r^2$ )	> 0.99	
Intra-day Precision (%CV)	< 10%	
Inter-day Precision (%CV)	< 10%	
Accuracy (%Bias)	Within $\pm 15\%$	
Extraction Recovery	60 - 110%	

Table 2: Example Pharmacokinetic Parameters of Tacrolimus in Adult Kidney Transplant Recipients

Parameter	Mean $\pm$ SD	Unit	Reference
Apparent Clearance (CL/F)	24.2 (for hematocrit >0.33)	L/h	
Apparent Volume of Distribution (Vd/F)	2080	L	
Trough Concentration (C <sub>0</sub> )	10 - 20 (first 3 months)	ng/mL	
Trough Concentration (C <sub>0</sub> )	2 - 15 (>3 months)	ng/mL	

Table 3: Pharmacokinetic Parameters of Tacrolimus in Adult Liver Transplant Patients

Parameter	Mean $\pm$ SD	Unit	Reference
Half-life ( $t_{1/2}$ )	12.1 $\pm$ 4.7	hours	
Bioavailability (F)	25 $\pm$ 10	%	
Clearance (CL) - based on whole blood	54	mL/hr/kg	
Volume of Distribution (V) - based on whole blood	0.9	L/kg	

## Experimental Protocols

### Protocol for Sample Preparation: Protein Precipitation

This protocol describes a common and rapid method for extracting tacrolimus from whole blood samples.

Materials:

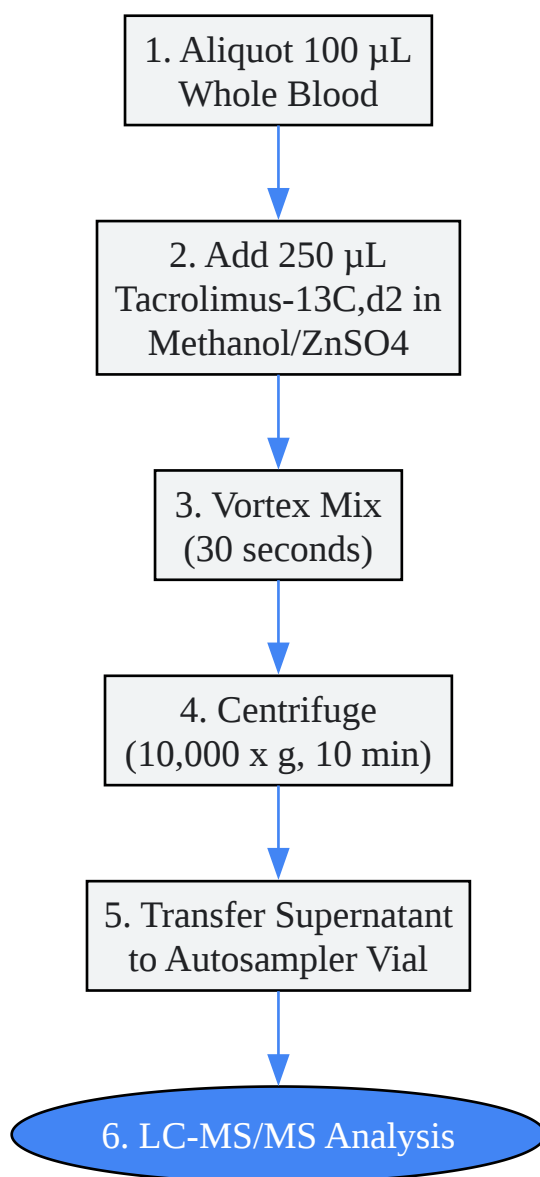
- Whole blood samples (collected in EDTA tubes)
- **Tacrolimus-13C<sub>12</sub>** internal standard working solution (e.g., 2.5 ng/mL in methanol)
- Protein precipitation solution: Methanol with 0.2 M Zinc Sulfate (7:3, v/v)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Allow whole blood samples to thaw at room temperature if previously frozen.
- Vortex the samples to ensure homogeneity.

- Pipette 100  $\mu$ L of the whole blood sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.
- Add 250  $\mu$ L of the internal standard working solution (**Tacrolimus-13C,d2** in protein precipitation solution) to each tube, except for the blank sample. For the blank, add the protein precipitation solution without the internal standard.
- Vortex mix the samples vigorously for 30 seconds to precipitate proteins.
- Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

## Sample Preparation Workflow



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Figure 1. Workflow for whole blood sample preparation.

## Protocol for LC-MS/MS Analysis

This protocol provides typical conditions for the chromatographic separation and mass spectrometric detection of tacrolimus and **Tacrolimus-13C,d2**.

## Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

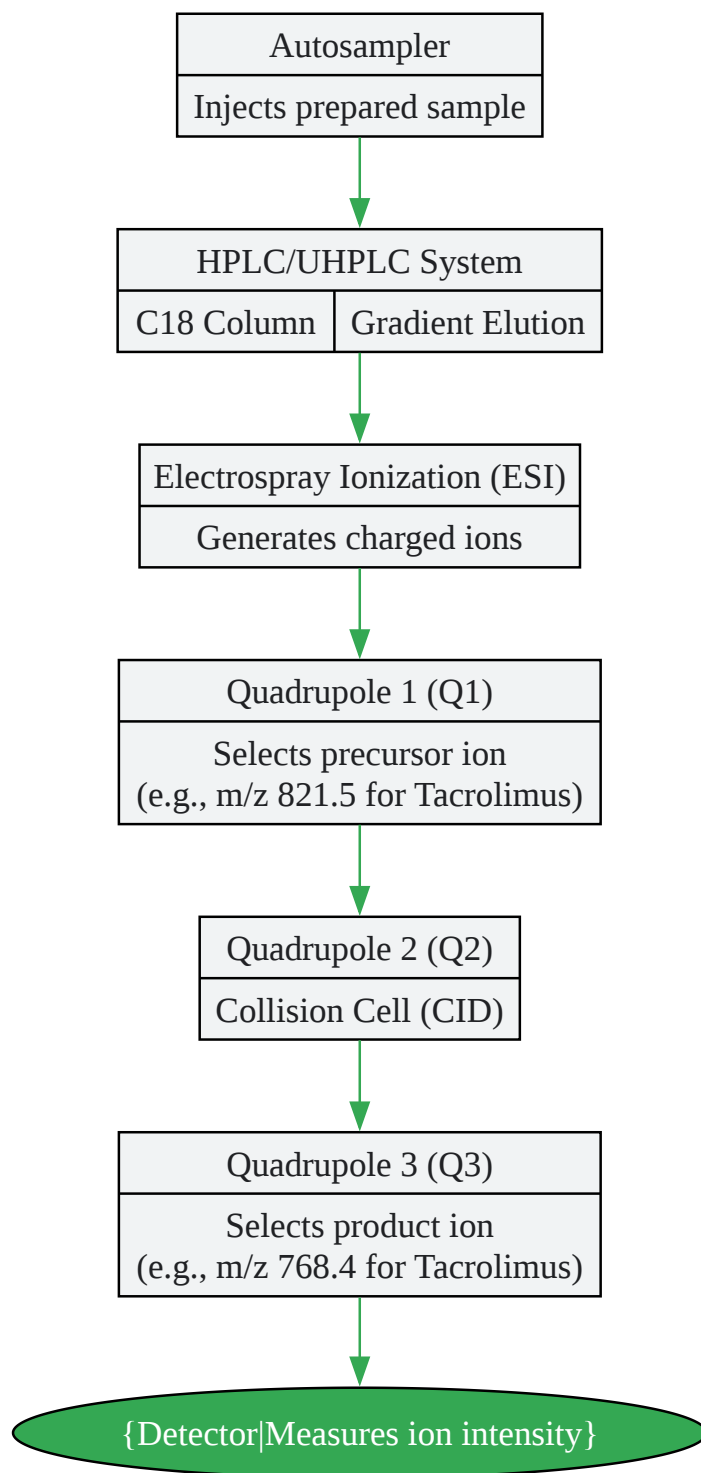
## LC Conditions:

- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7  $\mu$ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile
- Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramps up to a high percentage of Mobile Phase B to elute the analytes, and then re-equilibrates to the initial conditions.
- Flow Rate: 0.2 - 0.5 mL/min
- Column Temperature: 50 - 65  $^{\circ}$ C
- Injection Volume: 10 - 100  $\mu$ L

## MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
  - Tacrolimus: m/z 821.5  $\rightarrow$  768.4 ([M+NH<sub>4</sub>]<sup>+</sup>) or m/z 826.6  $\rightarrow$  616.2 ([M+Na]<sup>+</sup>)
  - **Tacrolimus-13C,d2**: m/z 824.6  $\rightarrow$  771.5 ([M+NH<sub>4</sub>]<sup>+</sup>) or m/z 829.6  $\rightarrow$  619.2 ([M+Na]<sup>+</sup>)
- Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

## LC-MS/MS Analysis Logical Flow



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Figure 2. Logical flow of the LC-MS/MS analysis.



## Data Analysis and Pharmacokinetic Parameter Calculation

- **Quantification:** The concentration of tacrolimus in the samples is determined by calculating the peak area ratio of the analyte (tacrolimus) to the internal standard (**Tacrolimus-13C,d2**). This ratio is then plotted against the known concentrations of the calibrators to generate a calibration curve. The concentrations in the unknown samples are then interpolated from this curve.
- **Pharmacokinetic Analysis:** The resulting concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:
  - C<sub>max</sub>: Maximum observed concentration.
  - T<sub>max</sub>: Time to reach C<sub>max</sub>.
  - AUC: Area under the concentration-time curve, representing total drug exposure.
  - t<sub>1/2</sub>: Elimination half-life.
  - CL/F: Apparent total clearance.
  - V<sub>d</sub>/F: Apparent volume of distribution.

## Conclusion

The use of **Tacrolimus-13C,d2** as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of tacrolimus in biological matrices. This approach is essential for generating high-quality pharmacokinetic data, which is fundamental for the clinical development and therapeutic monitoring of tacrolimus. The protocols and data presented here offer a comprehensive guide for researchers and professionals working in this field.

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